molecular formula C20H25FN2O2 B10814832 4-[(E,3E)-3-[2-(dimethylamino)ethoxyimino]-3-(2-fluorophenyl)prop-1-enyl]phenol;methane

4-[(E,3E)-3-[2-(dimethylamino)ethoxyimino]-3-(2-fluorophenyl)prop-1-enyl]phenol;methane

Cat. No.: B10814832
M. Wt: 344.4 g/mol
InChI Key: XJSFYQFDZOXTAX-YFNTVWHASA-N
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Description

    SR-46349 (mixture): , or , is a compound that acts as both a and a .

  • It was extracted from patent WO 2005/002578 A1 .
  • The molecular formula of Eplivanserin mixture is C~19~H~21~FN~2~O~2~ .
  • It is used for its pharmacological effects related to serotonin modulation.
  • Preparation Methods

    • Unfortunately, specific synthetic routes and reaction conditions for Eplivanserin mixture are not readily available in the public domain.
    • it is industrially produced using proprietary methods.
  • Chemical Reactions Analysis

    • Eplivanserin mixture likely undergoes various chemical reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions used in these reactions remain undisclosed.
    • The major products formed from these reactions are not publicly documented.
  • Scientific Research Applications

    • Eplivanserin mixture has been studied extensively for its effects on serotonin reuptake and 5-HT2A receptor antagonism.
    • In chemistry , it serves as a valuable tool compound for understanding serotonin-related pathways.
    • In biology , it may impact neurotransmission and mood regulation.
    • In medicine , it could have potential applications in treating mood disorders or anxiety.
    • In industry , it remains an area of ongoing research.
  • Mechanism of Action

    • Eplivanserin mixture’s mechanism involves:

        Inhibition of serotonin reuptake: , leading to increased serotonin levels in synaptic clefts.

        Antagonism of 5-HT2A receptors: , affecting serotonin signaling pathways.

  • Comparison with Similar Compounds

    • Unfortunately, direct comparisons with similar compounds are not publicly available.
    • Eplivanserin mixture’s unique dual action as both an SSRI and a 5-HT2A antagonist sets it apart.

    Properties

    Molecular Formula

    C20H25FN2O2

    Molecular Weight

    344.4 g/mol

    IUPAC Name

    4-[(E,3E)-3-[2-(dimethylamino)ethoxyimino]-3-(2-fluorophenyl)prop-1-enyl]phenol;methane

    InChI

    InChI=1S/C19H21FN2O2.CH4/c1-22(2)13-14-24-21-19(17-5-3-4-6-18(17)20)12-9-15-7-10-16(23)11-8-15;/h3-12,23H,13-14H2,1-2H3;1H4/b12-9+,21-19+;

    InChI Key

    XJSFYQFDZOXTAX-YFNTVWHASA-N

    Isomeric SMILES

    C.CN(C)CCO/N=C(\C=C\C1=CC=C(C=C1)O)/C2=CC=CC=C2F

    Canonical SMILES

    C.CN(C)CCON=C(C=CC1=CC=C(C=C1)O)C2=CC=CC=C2F

    Origin of Product

    United States

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